molecular formula C14H8ClNNa2O4 B12401129 Lobenzarit (disodium)

Lobenzarit (disodium)

Cat. No.: B12401129
M. Wt: 335.65 g/mol
InChI Key: QPJBONAWFAURGB-UHFFFAOYSA-L
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Description

Overview of Lobenzarit (B1674992) (Disodium) as an Immunomodulatory Agent

Lobenzarit (disodium), also known as CCA, is recognized in scientific literature as a novel immunomodulatory agent. nih.govnih.gov Its primary therapeutic application has been investigated in the context of autoimmune diseases, particularly rheumatoid arthritis. nih.govnih.gov The compound's mechanism of action is centered on its ability to modulate the functions of the immune system, rather than exerting direct anti-inflammatory or analgesic effects. nih.gov

Research indicates that Lobenzarit's immunomodulatory effects are multifaceted, influencing both B- and T-lymphocytes, which are key components of the adaptive immune response. nih.govnih.gov Studies have shown that it can suppress the production of IgM and IgM rheumatoid factor (IgM-RF) by B-cells. nih.gov This is achieved not by preventing the initial activation of B-cells, but by inhibiting the maturation of already activated B-cells, arresting them at the G1-S interphase of the cell cycle. nih.gov

Furthermore, Lobenzarit has been observed to influence T-cell populations. Its therapeutic effects in animal models of arthritis appear to be dependent on the presence of thymus-derived lymphocytes. nih.gov Research suggests that Lobenzarit may enhance the ratio of T-suppressor to T-helper lymphocytes, contributing to its immunoregulatory effects. nih.gov Some studies also indicate that it can promote the proliferation and differentiation of T-cells, particularly helper T-cells, and restore immune functions that have been suppressed by stress. It has also been shown to restore the weight of the thymus, an organ highly sensitive to stress.

Historical Trajectory and Evolution of Research on Lobenzarit (Disodium)

Lobenzarit (disodium) was developed in Japan and has been primarily studied for its efficacy in treating rheumatoid arthritis. nih.gov Early research, dating back to the 1980s, focused on establishing its clinical effectiveness and understanding its unique mode of action. A significant multicenter, double-blind, controlled study published in 1984 demonstrated that Lobenzarit provided statistically significant improvements in patients with rheumatoid arthritis compared to a placebo, particularly in reducing the number of swollen joints and improving the Lansbury index. nih.gov

Subsequent research delved deeper into the cellular and molecular mechanisms underlying its clinical effects. Studies in the late 1980s and 1990s began to elucidate its role as an immunomodulator, with investigations into its effects on lymphocyte populations and cytokine production. nih.govnih.gov For instance, a 1983 study highlighted the crucial role of thymus-derived lymphocytes in the anti-arthritic effect of Lobenzarit in rats. nih.gov Later research in 1995 provided detailed insights into how Lobenzarit regulates B-cell function, specifically its ability to suppress IgM and IgM-RF production. nih.gov The evolution of research has progressively shifted from clinical observation to a more nuanced understanding of its immunopharmacological profile.

Conceptual Differentiation of Lobenzarit (Disodium) from Non-Steroidal Anti-Inflammatory Compounds

A crucial aspect of understanding Lobenzarit (disodium) is its conceptual and mechanistic distinction from Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). While both have been used in the management of inflammatory conditions like rheumatoid arthritis, their fundamental mechanisms of action are different. nih.gov

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov This inhibition blocks the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. nih.gov In contrast, studies have shown that Lobenzarit does not inhibit the biosynthesis of prostaglandins and leukotrienes. nih.gov This fundamental difference means that Lobenzarit's therapeutic effects are not attributable to the pathways targeted by NSAIDs.

Instead, Lobenzarit's effects are ascribed to its immunopharmacological properties. nih.gov It directly targets and regulates the function of immune cells, such as B- and T-lymphocytes. nih.govnih.gov For example, it has been shown to suppress polyclonal B-cell activation, a key feature in some autoimmune diseases. nih.gov Furthermore, some NSAIDs have been shown to inhibit the production of certain cytokines like IFN-gamma and TNF-alpha by innate immune cells, an effect that is independent of COX inhibition. nih.gov Lobenzarit also impacts cytokine production, but through its distinct immunomodulatory pathways. nih.gov Another point of differentiation is Lobenzarit's reported ability to inhibit the constitutive nitric oxide (NO)-cGMP metabolic pathway, offering another layer to its molecular mechanism. nih.gov

The following table provides a conceptual differentiation between Lobenzarit (disodium) and NSAIDs based on their primary mechanisms and effects.

FeatureLobenzarit (Disodium)Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Primary Mechanism Immunomodulation; regulation of T-cell and B-cell function. nih.govnih.govInhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.gov
Effect on Prostaglandin (B15479496) Synthesis Does not inhibit prostaglandin and leukotriene biosynthesis. nih.govDirectly inhibits the synthesis of prostaglandins. nih.gov
Primary Cellular Targets T-lymphocytes and B-lymphocytes. nih.govnih.govPrimarily targets cells involved in the inflammatory cascade via COX inhibition.
Effect on B-Cells Suppresses maturation of activated B-cells and production of IgM and IgM-RF. nih.govEffects on B-cells are not their primary mechanism of action.
Effect on T-Cells Modulates T-cell subsets, potentially enhancing suppressor T-cell activity. nih.govnih.govCan have varied effects on T-cell function, sometimes altering cytokine profiles. nih.gov
Additional Mechanisms Inhibition of the constitutive NO-cGMP pathway. nih.govSome NSAIDs may have COX-independent effects, such as antioxidant activity. nih.gov

This clear distinction underscores that Lobenzarit (disodium) represents a different therapeutic approach to autoimmune and inflammatory diseases, focusing on regulating the underlying immune dysregulation rather than solely mitigating the downstream inflammatory mediators.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8ClNNa2O4

Molecular Weight

335.65 g/mol

IUPAC Name

disodium;2-(2-carboxylatoanilino)-4-chlorobenzoate

InChI

InChI=1S/C14H10ClNO4.2Na/c15-8-5-6-10(14(19)20)12(7-8)16-11-4-2-1-3-9(11)13(17)18;;/h1-7,16H,(H,17,18)(H,19,20);;/q;2*+1/p-2

InChI Key

QPJBONAWFAURGB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Molecular Mechanisms of Action of Lobenzarit Disodium

Modulation of Intracellular Signaling Pathways

Lobenzarit (B1674992) disodium (B8443419) exerts significant influence on intracellular signaling, particularly pathways involving nitric oxide and cyclic guanosine (B1672433) monophosphate, which are critical in various physiological and pathological processes, including inflammation. nih.govplos.org

Research indicates that Lobenzarit disodium is an inhibitor of the constitutive nitric oxide-cyclic guanosine monophosphate (NO-cGMP) metabolic pathway. nih.gov This pathway is a crucial signaling system where nitric oxide stimulates the enzyme soluble guanylyl cyclase to produce cGMP, a second messenger involved in processes like smooth muscle relaxation and neural communication. plos.org The inhibitory action of Lobenzarit on this pathway is a key aspect of its molecular mechanism. nih.gov

The inhibition of the NO-cGMP pathway by Lobenzarit disodium is linked to its ability to interfere with the generation of constitutive nitric oxide. nih.gov Endogenous nitric oxide is synthesized by nitric oxide synthases, and its production is a critical upstream step for the activation of soluble guanylyl cyclase and subsequent cGMP production. plos.orgrsc.org By disrupting the generation of nitric oxide, Lobenzarit effectively dampens the entire signaling cascade. nih.gov

A direct consequence of Lobenzarit's interference with the NO pathway is the profound inhibition of guanosine 3',5'-cyclic monophosphate (cGMP) production. nih.gov Studies have demonstrated that at a concentration of 1 mM, Lobenzarit disodium can almost completely block the production of cGMP. nih.gov This provides specific insight into the molecular level at which the compound operates. nih.gov

ParameterFindingConcentrationSource
cGMP ProductionAlmost complete inhibition1 mM nih.gov
Chemiluminescence (induced by activated oxygen)IC₅₀1.6 µM medchemexpress.com
T Cell Adhesion to Endothelial CellsSignificant inhibition10 µg/mL nih.gov

Cellular and Subcellular Targets

The immunomodulatory effects of Lobenzarit disodium are realized through its action on specific immune cells, most notably T-lymphocytes. nih.gov Its therapeutic potential in animal models of arthritis appears to be mediated by these cellular interactions. nih.gov

Lobenzarit disodium's primary mechanism of action involves its effects on T-lymphocyte subsets. The anti-arthritic efficacy of the compound is dependent on the presence of thymus-derived lymphocytes. nih.gov In studies on rats with adjuvant arthritis, the depletion of T-lymphocytes using antithymocyte serum or through adult thymectomy was found to abrogate the anti-arthritic effect of Lobenzarit. nih.gov

Furthermore, Lobenzarit has been shown to have indirect effects, such as inhibiting the adherence of T cells to human endothelial cells, a process that is important for the migration of inflammatory cells into tissues. nih.gov In studies on mice under restraint-stress, Lobenzarit administration increased both T and B lymphocytes and restored the proliferative response of splenic lymphocytes to the T-cell mitogen concanavalin (B7782731) A. nih.gov

A principal proposed mechanism for Lobenzarit's immunomodulatory activity is its ability to enhance the T suppressor/T helper lymphocyte ratio. nih.gov T helper (CD4+) and T suppressor/cytotoxic (CD8+) cells are critical for regulating the immune response, and their ratio is an important indicator of immune status. wikipedia.org

In mouse models of autoimmune disease (NZB/W F1 mice), Lobenzarit protected against the age-related decline of suppressor T-cell activity, which plays a vital role in controlling both humoral and cell-mediated immunity. researchgate.netnih.gov Other research has demonstrated that Lobenzarit can activate IgE class-specific suppressor T-lymphocytes, and this effect appears to be mediated by T cells, as their depletion abolished the compound's suppressive activity. nih.gov This enhancement of suppressor T-cell function is a cornerstone of its immunoregulatory profile. researchgate.netnih.gov

Study ModelEffect on T-LymphocytesSource
Adjuvant Arthritis (Rats)Therapeutic effect is dependent on thymus-derived lymphocytes. nih.gov
Autoimmune Disease (NZB/W Mice)Protected against the age-related decline of suppressor T cell activity. researchgate.netnih.gov
X-irradiated SJL/J MiceMediated the activation of IgE class-specific suppressor T cells. nih.gov
Restraint-Stressed MiceIncreased T and B lymphocytes and restored proliferative response to Concanavalin A. nih.gov
Human Endothelial Cell CultureInhibited T cell adhesion to endothelial cells. nih.gov

Direct and Indirect Effects on T-Lymphocyte Subsets

Activation of Suppressor T Lymphocytes

A key mechanism of Lobenzarit is its ability to activate suppressor T-lymphocytes. nih.gov Studies in animal models have shown that Lobenzarit can restore concanavalin A-induced suppressor T cell activity, which is often diminished with age in certain mouse strains prone to autoimmune conditions. karger.com This restoration of suppressor T cell function is crucial for maintaining immune homeostasis and preventing aberrant immune responses. nih.gov In fact, the therapeutic effect of Lobenzarit in experimental adjuvant arthritis has been linked to its activity on thymus-derived lymphocytes. nih.gov Research in SJL/J mice revealed that Lobenzarit's reduction of IgE antibody response is mediated by suppressor T cells. karger.comnih.gov This was evidenced by the abolishment of this effect after depleting T cells with antithymocyte serum and complement. nih.gov Furthermore, splenic T cells from mice treated with Lobenzarit were capable of transferring this suppressive effect. nih.gov

Regulation of T Cell Functional Dynamics

Lobenzarit modulates the functional dynamics of T cells beyond just activating suppressor subsets. It has been shown to protect against the age-related decline in suppressor T cell activity, which plays a vital role in regulating both humoral and cell-mediated immunity. nih.gov In mice subjected to restraint-stress, which leads to immunodeficiency characterized by helper T cell dysfunction, Lobenzarit administration restored the primary plaque-forming cell (PFC) responses to T cell-dependent antigens. nih.gov It also increased the proliferative response of splenic lymphocytes to concanavalin A, a T-cell mitogen, and promoted the proliferation and differentiation of T cells, particularly helper T cells. nih.gov While Lobenzarit can suppress the production of Interleukin-2 (IL-2) by activated CD4+ T cells, its suppressive actions on B cells are not reversed by the addition of external IL-2. nih.govnih.gov This suggests a direct effect on B cells independent of its influence on T-cell derived cytokines.

Impact on B-Lymphocyte Activity and Differentiation

Lobenzarit directly influences B-lymphocyte activity, a critical aspect of its mechanism in autoimmune diseases characterized by autoantibody production.

Inhibition of Polyclonal B-Cell Activation

Lobenzarit has been shown to inhibit the abnormal polyclonal activation of B cells. researchgate.netcapes.gov.br This is a significant finding as polyclonal B cell activation is a hallmark of several autoimmune disorders. In MRL/Mp-lpr/lpr mice, a model for autoimmune disease, Lobenzarit demonstrated an ability to inhibit this aberrant B cell activation. capes.gov.br Studies in NZB/W mice also indicated that Lobenzarit suppressed abnormal polyclonal B cell activation. researchgate.net

Suppression of Autoantibody Production, e.g., Anti-DNA Antibody

A crucial therapeutic effect of Lobenzarit is its ability to suppress the production of autoantibodies. nih.gov Specifically, it has been shown to decrease the production of anti-DNA antibodies, which are characteristic of systemic lupus erythematosus. nih.govresearchgate.net In NZB/W mice, Lobenzarit reduced the production of anti-DNA autoantibodies, particularly of the IgG class against single-stranded DNA (ssDNA). researchgate.net It also decreased the number of spontaneous anti-ssDNA plaque-forming cells in the spleen. researchgate.net Furthermore, Lobenzarit was found to decrease the production of naturally occurring thymocytotoxic autoantibody (NTA), which is preferentially cytotoxic against thymocytes and suppressor T cells. nih.gov In vitro studies using human cells have confirmed that Lobenzarit suppresses the production of anti-DNA antibody at pharmacologically relevant concentrations. nih.gov

Regulation of B Cell Functional Responses

Lobenzarit regulates the functional responses of B cells at several levels. It suppresses the in vitro production of IgM and IgM rheumatoid factor (IgM-RF) by human B cells stimulated with either Staphylococcus aureus Cowan 1 and T-cell factors or with immobilized anti-CD3-activated CD4+ T cells. nih.gov Interestingly, Lobenzarit does not inhibit the initial stages of B cell activation. nih.govnih.gov Instead, it acts on a later stage, suppressing the maturation of already activated B cells into antibody-secreting cells. nih.govnih.gov Cell cycle analysis revealed that this inhibition of B cell responsiveness is due to a block at the G1-S interphase. nih.gov This direct inhibitory effect on activated B cells is considered a key component of its action in rheumatoid arthritis. nih.gov

Interaction with Specific Receptors and Enzyme Systems

Investigation of Cyclooxygenase-2 Activity Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and plays a crucial role in the synthesis of pro-inflammatory prostaglandins (B1171923). nih.gov Inhibition of COX-2 is a common mechanism for many anti-inflammatory drugs. nih.gov However, based on the available scientific literature, there is no direct evidence to indicate that Lobenzarit disodium modulates the activity of Cyclooxygenase-2.

Influence on Glutathione (B108866) Reductase Activity

Lobenzarit disodium has been shown to significantly enhance the activity of glutathione reductase. nih.gov This enzyme is critical for maintaining a reduced state within the cell by catalyzing the reduction of glutathione disulfide (GSSG) to glutathione (GSH), a key antioxidant. semanticscholar.org

In a study utilizing mice liver, Lobenzarit disodium at concentrations between 0.3 and 1.5 mM stimulated glutathione reductase activity, with a maximal activation of nearly 30% observed at a concentration of 0.9 mM. nih.gov Similar activation was noted in glutathione reductase from human leukocytes, though not from yeast. nih.gov Furthermore, pre-incubation of the enzyme from mice liver with Lobenzarit offered partial protection against inhibition by thiol-reacting agents, suggesting a protective effect on the enzyme's catalytically important thiol residue. nih.gov

Table 1: Effect of Lobenzarit Disodium on Glutathione Reductase Activity in Mice Liver

Lobenzarit Disodium Concentration (mM)Glutathione Reductase Activity Enhancement (%)
0.3Significant enhancement
0.9~30% (Maximum activation)
1.5Significant enhancement
Effects on Glutathione S-Transferase Activity

Glutathione S-Transferases (GSTs) are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. They play a role in cellular protection against oxidative stress. nih.gov Despite their importance in cellular defense mechanisms, there is currently no direct scientific evidence from the reviewed sources to suggest that Lobenzarit disodium has an effect on the activity of Glutathione S-Transferase.

Modulation of Cytokine Expression and Biological Activity

Inhibition of Pro-inflammatory Cytokines, e.g., Interleukin-1

Interleukin-1 (IL-1) is a potent pro-inflammatory cytokine that plays a central role in the pathogenesis of various inflammatory diseases by inducing the expression of numerous other inflammatory mediators. hopkinsarthritis.orgfrontiersin.org Lobenzarit disodium has been found to modulate pathways associated with IL-1 signaling.

One of the key findings is the ability of Lobenzarit disodium (also referred to as CCA) to inhibit the production of guanosine 3',5'-cyclic monophosphate (cGMP). nih.govnih.gov At a concentration of 1 mM, it almost completely inhibited cGMP production. nih.govnih.gov This inhibition is thought to be, at least in part, due to interference with the generation of nitric oxide (NO), a signaling molecule that can be induced by IL-1 and subsequently activate soluble guanylate cyclase to produce cGMP. nih.gov

Furthermore, in human umbilical vein endothelial cells, Lobenzarit disodium was shown to inhibit the enhanced adhesion of T cells to these endothelial cells, an effect that was present when the endothelial cells were stimulated with either interferon-gamma or Interleukin-1. frontiersin.org Significant inhibition of this T cell adhesion was observed at a Lobenzarit concentration of 10 micrograms/ml. frontiersin.org

Table 2: Investigated Molecular Actions of Lobenzarit (Disodium)

Molecular Target/PathwayInvestigated Effect of Lobenzarit (Disodium)Supporting Evidence
Thromboxane (B8750289) A2 ReceptorsNo direct evidence of antagonism. nih.gov
Cyclooxygenase-2 (COX-2)No direct evidence of modulation. nih.govnih.gov
Glutathione ReductaseEnhancement of enzyme activity. nih.gov
Glutathione S-TransferaseNo direct evidence of effect. nih.gov
Interleukin-1 (IL-1) SignalingInhibition of cGMP production (downstream of NO, which can be induced by IL-1). Inhibition of IL-1-induced T cell adhesion to endothelial cells. nih.govfrontiersin.orgnih.gov

Immunopharmacological and Antioxidative Properties of Lobenzarit Disodium

Immunomodulatory Effects in Experimental Systems

Lobenzarit (B1674992) (disodium) demonstrates significant immunomodulating effects in various experimental models. nih.gov Its primary mechanism appears to involve the regulation of lymphocyte functions, specifically targeting both B- and T-lymphocytes. nih.gov

Regulation of Humoral and Cell-Mediated Immunity

Lobenzarit (disodium) has been shown to modulate both humoral and cell-mediated immune responses. It appears to exert its effects by influencing the balance and function of different T-cell subsets. Studies in mice with restraint-stress-induced immunodeficiency, a condition characterized by helper T-cell dysfunction, revealed that Lobenzarit could restore diminished immune responses. nih.gov For instance, it significantly restored the primary plaque-forming cell (PFC) response to T-cell-dependent antigens. nih.gov

Furthermore, Lobenzarit has been observed to protect against the age-related decline of suppressor T-cell activity, which is crucial for regulating both humoral and cell-mediated immunity. nih.gov In experimental models, it also decreased the production of certain autoantibodies, such as naturally occurring thymocytotoxic autoantibody (NTA) and antibodies against double-stranded DNA. nih.gov The compound also appears to promote the proliferation and differentiation of T-cells, particularly helper T-cells, thereby restoring immune functions depressed by stress. nih.gov

Experimental ModelKey Findings on Humoral and Cell-Mediated ImmunityReference
Restraint-stressed miceRestored diminished plaque-forming cell (PFC) responses to T-cell-dependent antigens. nih.gov
Increased the proliferative response of splenic lymphocytes to concanavalin (B7782731) A (a T-cell mitogen). nih.gov
B/W mice (model for autoimmune disease)Protected against the age-related decline of suppressor T-cell activity. nih.gov
Decreased the production of naturally occurring thymocytotoxic autoantibody (NTA). nih.gov
Inhibited antibody production to double-stranded DNA. nih.gov

Reduction of Immunoglobulin E Titers in Sensitized Models

Research has demonstrated that Lobenzarit (disodium) can effectively reduce serum levels of Immunoglobulin E (IgE) in sensitized animal models. nih.gov This effect is particularly relevant in the context of allergic diseases where IgE plays a central role. nih.gov The mechanism behind this reduction is attributed to the activation of IgE class-specific suppressor T-lymphocytes. nih.govnih.gov

Experimental ConditionEffect of Lobenzarit (Disodium) on IgEMechanismReference
Sensitized miceReduction of serum IgE titers.Activation of suppressor T-lymphocytes. nih.gov
X-irradiated SJL/J mice with enhanced IgE responseReduced the enhanced IgE antibody response to DNP-KLH.Mediated by IgE class-specific suppressor T-cells. nih.gov

Inhibition of Anaphylactic Shock in Experimental Paradigms

Consistent with its ability to reduce IgE titers, Lobenzarit (disodium) has been shown to inhibit anaphylactic shock in sensitized animals. nih.gov Anaphylactic reactions are severe, systemic allergic responses often triggered by the cross-linking of IgE on the surface of mast cells and basophils. By modulating the immune response, specifically by activating suppressor T-lymphocytes and lowering IgE levels, Lobenzarit interferes with this critical step in the allergic cascade. nih.govnih.gov Studies have documented its ability to inhibit ovalbumin-induced anaphylactic shock. nih.gov

Antioxidative Mechanisms and Reactive Oxygen Species Scavenging

In addition to its immunomodulatory properties, Lobenzarit (disodium) possesses antioxidative capabilities, acting as a scavenger of specific reactive oxygen species (ROS). nih.govnih.gov These reactive molecules can cause damage to cellular components like lipids and proteins, and the antioxidative action of Lobenzarit contributes to its protective effects. nih.gov

Scavenging of Hydroxyl Radicals

Lobenzarit (disodium) has demonstrated a notable quenching effect against hydroxyl radicals (•OH). nih.gov In chemiluminescence experiments designed to generate hydroxyl radicals through the Fenton reaction, Lobenzarit showed a strong inhibitory effect. nih.gov This scavenging activity was found to be significantly more intense than that of mefenamic acid, an anti-inflammatory drug to which Lobenzarit is structurally analogous. nih.gov The ability to neutralize these highly reactive radicals suggests a protective role against oxidative damage to biological molecules. nih.gov

Scavenging of Superoxide (B77818) Radicals

In contrast to its effect on hydroxyl radicals, studies have shown that Lobenzarit (disodium) does not have a scavenging effect on superoxide anion radicals (O₂⁻). nih.gov Experiments using a xanthine (B1682287) oxidase-hypoxanthine system to generate superoxide anions found that Lobenzarit had no quenching effect on these particular radicals. nih.gov This indicates a degree of specificity in its antioxidative actions, targeting certain ROS while not affecting others. nih.gov

Reactive Oxygen Species (ROS)Scavenging Activity of Lobenzarit (Disodium)Experimental SystemReference
Hydroxyl Radicals (•OH)Effective Scavenger (quenching effect)Fenton reaction nih.gov
Superoxide Anion Radicals (O₂⁻)No Effect Xanthine oxidase-hypoxanthine system nih.gov

Scavenging of Singlet Oxygen

Lobenzarit has demonstrated a notable quenching effect against singlet oxygen. nih.gov Singlet oxygen is a high-energy, non-radical form of oxygen that can cause significant oxidative damage to biological molecules. In studies using chemiluminescence experiments, Lobenzarit effectively quenched singlet oxygen generated in enzymatic systems. nih.gov This action highlights a specific pathway through which Lobenzarit exerts its antioxidative effects, distinguishing it from antioxidants that may only target radical species.

Inhibition of Lipid Peroxide Formation

A significant aspect of Lobenzarit's antioxidative profile is its ability to inhibit the formation of lipid peroxides. nih.gov Research has shown that in models of lipid peroxidation, such as the auto-oxidation of linolenic acid, Lobenzarit effectively inhibited the production of these damaging compounds. nih.gov However, it is noteworthy that Lobenzarit did not show a direct quenching action against lipid radicals that had already been formed, indicating that its primary mechanism is preventative, aimed at stopping the initiation and propagation of the peroxidation chain. nih.gov

The table below summarizes the inhibitory effects of Lobenzarit on lipid peroxide formation in an experimental model.

Experimental ModelEffect of Lobenzarit (Disodium)Citation
Auto-oxidation of linolenic acidInhibition of lipid peroxide production nih.gov

Inhibition of Chemiluminescence Induced by Activated Oxygen

Chemiluminescence assays are often used to detect and quantify the presence of reactive oxygen species. Studies have shown that Lobenzarit can inhibit chemiluminescence, which is indicative of its ability to neutralize activated oxygen species. nih.gov Specifically, Lobenzarit demonstrated a potent quenching effect on hydroxyl radicals generated by the Fenton reaction, a common source of oxidative stress. The inhibitory effect of Lobenzarit in these experiments was found to be significantly more intense than that of mefenamic acid, an anti-inflammatory drug to which Lobenzarit is structurally analogous. nih.gov This potent activity underscores its significant capacity to mitigate damage from some of the most reactive oxygen species.

The table below details Lobenzarit's activity against different activated oxygen species as measured in chemiluminescence experiments.

Activated Oxygen SpeciesEffect of Lobenzarit (Disodium)ComparisonCitation
Hydroxyl RadicalsStrong quenching effectMuch more intense than mefenamic acid nih.gov
Singlet OxygenQuenching effect observed- nih.gov
Superoxide Anion RadicalsNo effect observed- nih.gov

Pharmacological Distinctions from Classical Anti-Inflammatory Agents

Lobenzarit's mechanism of action is fundamentally different from that of classical nonsteroidal anti-inflammatory drugs (NSAIDs). This distinction is crucial to understanding its therapeutic role and profile.

Non-Inhibition of Prostaglandin (B15479496) Biosynthesis

Classical NSAIDs, such as ibuprofen (B1674241) and aspirin, exert their primary anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2). nih.govnih.gov These enzymes are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. nih.govyoutube.com The literature on Lobenzarit, however, describes its mechanism as immunomodulatory, primarily by modulating T-lymphocyte function. nih.govresearchgate.net There is a notable absence of evidence suggesting that Lobenzarit inhibits the COX enzymes or otherwise interferes with the prostaglandin synthesis pathway. This indicates that its anti-inflammatory effects are not achieved through the same mechanism as NSAIDs.

Non-Inhibition of Leukotriene Biosynthesis

Another important pathway in inflammation involves the enzyme 5-lipoxygenase (5-LOX), which converts arachidonic acid into leukotrienes. probiologists.com Leukotrienes are potent mediators of inflammation and allergic reactions, and inhibitors of this pathway are used to treat conditions like asthma. nih.govmdpi.com Similar to the prostaglandin pathway, the mechanism of Lobenzarit does not appear to involve the inhibition of 5-lipoxygenase or leukotriene synthesis. Its documented effects are centered on its immunomodulatory properties rather than direct inhibition of the enzymatic pathways that produce these inflammatory eicosanoids. nih.govresearchgate.net This further separates its pharmacological profile from certain classes of anti-inflammatory agents that target leukotriene production.

Pre Clinical Investigations and Disease Model Studies with Lobenzarit Disodium

Efficacy in Autoimmune Disease Models

Modulation of Specific Autoimmune Conditions in Animal Models

The immunomodulatory properties of Lobenzarit (B1674992) have prompted its evaluation in several animal models of autoimmune diseases.

Systemic Lupus Erythematosus Models

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies and systemic inflammation. google.com Animal models, such as the (NZB x NZW)F1, MRL/lpr, and BXSB/Yaa mouse strains, are crucial for studying the pathogenesis of SLE and for the pre-clinical evaluation of potential new therapies. google.comgithubusercontent.comepo.org These models spontaneously develop features that mimic human SLE, including autoantibody production, lymphadenopathy, and immune complex-mediated glomerulonephritis. githubusercontent.comepo.org Despite the availability of these well-established models for SLE research, a thorough review of published scientific literature did not yield specific studies investigating the effects of Lobenzarit (disodium) in these animal models of systemic lupus erythematosus.

Autoimmune-Related Diabetes Models

Research has explored the potential of Lobenzarit in the context of autoimmune-related diabetes. A key animal model for this research is the non-obese diabetic (NOD) mouse, which spontaneously develops autoimmune insulitis leading to the destruction of insulin-producing pancreatic beta cells, a pathology that mirrors human type 1 diabetes. google.comnih.gov

A significant study in this area is titled "Inhibition of streptozocin-induced insulitis and diabetes with lobenzarit in CD-1 mice," which suggests a direct investigation into the compound's effects on an induced model of autoimmune diabetes. oup.comoup.comkyushu-u.ac.jp In this model, streptozocin (B7790348) is used to induce beta-cell destruction and subsequent diabetes. The title of this study indicates that Lobenzarit was assessed for its ability to prevent or reduce the inflammation of the islets of Langerhans and the onset of diabetes in this context.

Further supporting its relevance in this field, a patent for albumin fusion proteins lists Lobenzarit disodium (B8443419) as an agent with potential applications in autoimmune conditions and specifically mentions the NOD mouse model in its descriptions of animal models for diabetes research. google.com

Autoimmune Liver Disease Models

Autoimmune liver diseases encompass a group of chronic inflammatory conditions of the liver, including autoimmune hepatitis and primary biliary cholangitis. google.com Animal models are instrumental in understanding the complex etiologies of these diseases, which involve a combination of genetic predisposition and environmental triggers. google.com These models aim to replicate the immune-mediated damage to hepatocytes and bile ducts seen in human patients. google.com However, based on an extensive search of scientific databases, no preclinical studies specifically evaluating the therapeutic effects of Lobenzarit (disodium) in established animal models of autoimmune liver disease have been identified.

Hepatoprotective and Cardiotropic Effects in Experimental Systems

Beyond its immunomodulatory role, Lobenzarit has been investigated for its potential to protect vital organs from toxic insults in experimental settings.

Protection Against Xenobiotic-Induced Hepatotoxicity in Rodents

Xenobiotics are foreign chemical substances that can cause cellular injury and lead to organ damage. google.com The liver, being a primary site of metabolism, is particularly susceptible to toxicity from various xenobiotics. google.com

Against Paracetamol-Induced Liver Damage

Paracetamol (acetaminophen) is a widely used analgesic that can cause severe hepatotoxicity in cases of overdose. google.com This liver damage is primarily caused by a toxic metabolite, N-acetyl-p-benzoquinoneimine (NAPQI), which depletes cellular glutathione (B108866) (GSH) and induces oxidative stress, leading to mitochondrial dysfunction and hepatocellular necrosis. google.comgoogleapis.com

Studies in rodent models have demonstrated the hepatoprotective effects of Lobenzarit disodium against paracetamol-induced liver damage. nih.gov In a study using a mouse model of acute hepatotoxicity induced by a high dose of paracetamol, Lobenzarit administration was found to significantly decrease the serum activity of alanine (B10760859) aminotransferase (ALT), a key marker of liver damage. nih.gov Furthermore, Lobenzarit was shown to increase the concentration of reduced glutathione in the liver, counteracting the depletion caused by paracetamol. nih.gov Electron microscopy of the liver tissue from these mice confirmed that Lobenzarit reduced the extent of liver damage. nih.gov

The protective mechanism of Lobenzarit in this context appears to be linked to its antioxidant properties and its ability to stimulate GSH reductase, an enzyme responsible for regenerating glutathione. oup.com In studies with rat hepatocytes, Lobenzarit was shown to prevent paracetamol-induced leakage of lactate (B86563) dehydrogenase (LDH), lipid peroxidation, and the depletion of glutathione. oup.com Interestingly, Lobenzarit did not inhibit the cytochrome P-450 enzymes responsible for metabolizing paracetamol to its toxic metabolite, suggesting that its protective effects are not due to an alteration of paracetamol metabolism but rather through the enhancement of the liver's antioxidant defense mechanisms. oup.com

ParameterEffect of Lobenzarit in Paracetamol-Induced Hepatotoxicity ModelsReference
Alanine Aminotransferase (ALT) Significantly decreased serum levels nih.gov
Glutathione (GSH) Increased concentration in the liver nih.gov
Liver Histology Reduced liver damage observed by electron microscopy nih.gov
Lactate Dehydrogenase (LDH) Leakage Prevented in isolated rat hepatocytes oup.com
Lipid Peroxidation Substantially prevented in isolated rat hepatocytes oup.com
Cytochrome P-450 Inhibition No significant inhibition observed oup.com
Against Allyl Alcohol-Induced Liver Damage

Pre-clinical data from studies specifically investigating the effects of Lobenzarit (disodium) on allyl alcohol-induced liver damage are not available in the current body of scientific literature. While the mechanisms of allyl alcohol hepatotoxicity are studied, research connecting this specific compound to this particular model of liver injury has not been published.

Effects on Murine Viral Myocarditis

The immunomodulatory properties of Lobenzarit (disodium), also referred to as CCA, have been explored in the context of virally induced myocarditis in murine models, yielding varied results depending on the viral agent and experimental conditions.

In studies using a Coxsackievirus B3 (CB3) induced myocarditis model in C3H/He mice, the administration of Lobenzarit had notable effects on the inflammatory response within the heart tissue. One study found that while Lobenzarit did not significantly alter survival rates or myocardial virus titers, it did lead to less severe cellular infiltration and myocardial necrosis in the treated groups compared to controls. researchgate.net A key finding from this research was that Lobenzarit treatment was associated with a significant increase in the percentages of splenic Thy 1.2 (CD3) and L3T4 (CD4) T-cell subsets. researchgate.net This suggests that Lobenzarit may ameliorate cardiac pathology in acute murine CB3 myocarditis by boosting the T-cell population. researchgate.net

Conversely, another investigation into CB3 myocarditis in the same mouse strain reported contradictory outcomes. This study observed that Lobenzarit-treated mice had a significantly lower survival rate and more severe cellular infiltration and myocardial necrosis. semanticscholar.org The researchers in this case found that Lobenzarit treatment led to a significant decrease in the percentage of the splenic Thy 1.2 (CD3) T-cell subset. semanticscholar.org These findings suggest that under certain conditions, Lobenzarit could potentially worsen the clinical course and cardiac pathology of acute murine CB3 myocarditis by inhibiting splenic pan T-cells. semanticscholar.org

Further research using an encephalomyocarditis (EMC) virus-induced myocarditis model also indicated a potential for exacerbation of the condition. In this model, mice treated with Lobenzarit showed a significant increase in the concentration of Lyt2+ (suppressor/cytotoxic T) cells in both peripheral blood and cardiac tissue. nih.gov Despite the demonstrated ability of Lobenzarit to enhance suppressor T-cell numbers, the severity of myocardial inflammation was significantly greater in the treated mice compared to the untreated cohort. nih.gov This suggests a complex role for Lobenzarit, where an increase in Lyt2+ cells may aggravate EMC-induced acute myocarditis. nih.gov

Interactive Data Table: Effects of Lobenzarit (Disodium) on Murine Viral Myocarditis

Virus ModelMouse StrainKey Findings on Cardiac PathologyEffects on Lymphocyte SubsetsSurvival Rate OutcomeReference
Coxsackievirus B3 (CB3)C3H/HeLess severe cellular infiltration and myocardial necrosis.Significant increase in splenic Thy 1.2 (CD3) and L3T4 (CD4) subsets.No significant difference. researchgate.net
Coxsackievirus B3 (CB3)C3H/HeMore severe cellular infiltration and myocardial necrosis.Significant decrease in splenic Thy 1.2 (CD3) subset.Significantly lower. semanticscholar.org
Encephalomyocarditis (EMC)C3HSignificantly greater myocardial inflammation.Significant increase in Lyt2+ cells in peripheral blood and heart.Not specified. nih.gov

Potential in Cardiovascular Pathologies via Thromboxane (B8750289) A2 Receptor Antagonism

There is no available pre-clinical research to suggest that Lobenzarit (disodium) exerts its effects through the antagonism of the thromboxane A2 receptor. The scientific literature on Lobenzarit does not indicate this as one of its mechanisms of action in cardiovascular or other pathologies. The role of thromboxane A2 receptor antagonism in cardiovascular disease is a field of study for other specific compounds. mdpi.comresearchgate.net

Advanced Pharmaceutical Research and Drug Delivery Systems for Lobenzarit Disodium

Development of Controlled Release Systems

Controlled-release systems for Lobenzarit (B1674992) disodium (B8443419) are primarily designed to prolong its release, thereby maintaining therapeutic concentrations over an extended period. The research in this area has heavily focused on matrix tablets, which are a popular choice due to their manufacturing simplicity and predictable release behavior. sciepub.comturkjps.org

Design and Evaluation of Sustained-Release Matrix Tablets

The design of sustained-release matrix tablets for Lobenzarit disodium involves embedding the active pharmaceutical ingredient within a polymer matrix. The type and concentration of the polymer control the drug's release rate. nih.gov

Research has explored the use of inert, non-erodible polymers to form a stable matrix. In one study, inert matrix tablets were formulated by direct compression using polymers like Ethocel 100 and Eudragit RS-PO. nih.gov The evaluation of the resulting tablet powders and the compressed matrices is critical. Rheological and technological properties are assessed to ensure suitability for manufacturing. nih.gov Crucially, in vitro dissolution tests are performed to characterize the drug release kinetics. These studies demonstrated that matrices incorporating Eudragit RS-PO yielded a slower release rate, indicating greater control over the drug's release profile compared to those with Ethocel 100. nih.gov

Another approach involves statistical optimization using a central composite experimental design to identify the ideal formulation. nih.gov In one such study for Lobenzarit disodium salt (LDS), three key independent variables were investigated: the quantity of the polymer Eudragit RS-PO, the volume of the granulation solvent, and the amount of microcrystalline cellulose (B213188) as a filler. nih.gov The time taken for 90% of the drug to be released (t90%) was the primary response variable. By generating response surfaces from a statistical model, an optimal formulation was identified, highlighting the precise amounts of each component needed to achieve the desired sustained-release profile. nih.gov

Interactive Table 1: Variables in the Statistical Optimization of Lobenzarit Disodium Matrix Tablets

Independent VariableInvestigated RoleOptimal ValueReference
Amount of Polymer (Eudragit RS-PO)Controls drug release rate15 mg nih.gov
Volume of Granulation SolventAffects granule and tablet properties60 µL nih.gov
Amount of Filler (Microcrystalline Cellulose)Modifies matrix structure and release0 mg nih.gov

Research on Hydrophilic Matrices for Drug Delivery Applications

Hydrophilic matrices are a widely used platform for oral controlled drug delivery due to their ability to swell and form a gel layer upon contact with aqueous fluids, which then governs drug release. sciepub.com For Lobenzarit disodium, hydrophilic polymers from both synthetic and natural origins have been investigated.

One key area of research involves the use of cellulose derivatives, such as Hypromellose (HPMC). A study focused on HPMC K4M as the matrix-forming polymer for Lobenzarit disodium (LBD). nih.govresearchgate.net When these tablets are exposed to dissolution media, the polymer swells, creating a viscous gel barrier. The drug, being water-soluble, dissolves and diffuses through this gel layer. The thickness and viscosity of this layer, which are dependent on the polymer's concentration and physicochemical properties, are the primary factors controlling the drug release rate. sciepub.comnih.gov

Researchers have also explored the use of natural polymers like dextran (B179266). A study estimated the effectiveness of a high molecular weight native dextran as a hydrophilic matrix for Lobenzarit disodium. nih.gov The mechanism of release from these dextran-based tablets was found to be complex, involving a combination of diffusion and matrix erosion or relaxation, often referred to as anomalous transport. nih.govresearchgate.net The main mechanism for drug delivery was identified as swelling-controlled delivery. nih.gov

Application of Percolation Theory in Drug Release Kinetics

Percolation theory, a concept from statistical physics that describes the formation of connected clusters in random systems, has been successfully applied to pharmaceutical sciences to understand and predict drug release from matrix tablets. nih.govresearchgate.net This theory helps in identifying a critical concentration of a component, known as the "percolation threshold," at which a significant change in the system's properties occurs. researchgate.net

In the context of Lobenzarit disodium hydrophilic matrices, percolation theory has been used to determine the minimum amount of the hydrophilic polymer (excipient) required to form a continuous, connected gel network that can effectively control drug release. nih.govresearchgate.net Below this threshold, the polymer particles are isolated, and the matrix may disintegrate rapidly, leading to dose dumping rather than controlled release.

A study on Lobenzarit disodium-HPMC K4M matrices aimed to estimate the percolation threshold of the polymer. nih.govresearchgate.net By analyzing the drug dissolution and water uptake kinetics at various polymer concentrations (ranging from 10-80% w/w), a critical point was identified. nih.govresearchgate.net The excipient percolation threshold was found to be in the range of 18.58% to 24.33% v/v of HPMC. nih.gov This finding is crucial for formulation design, as it indicates that to achieve reliable control over drug release, the HPMC concentration must be above this critical value. nih.govresearchgate.net A similar investigation using native dextran as the matrix former also identified a percolation threshold, which was observed above 58.63% v/v of dextran plus the initial tablet porosity. nih.gov

Utilization of Monte Carlo Simulations for Release Profile Predictions

While specific studies applying Monte Carlo simulations directly to Lobenzarit disodium formulations were not prominent in the reviewed literature, this computational technique is a powerful tool in the broader field of drug delivery. nih.gov Monte Carlo methods are used to model complex phenomena involving randomness, making them well-suited for simulating drug release from heterogeneous matrix systems. nih.gov

These simulations can model the diffusion of individual drug particles through the complex, tortuous paths created by the polymer matrix. nih.gov They can account for the random distribution of drug and excipients within the tablet and the stochastic nature of processes like matrix swelling and erosion. By running thousands of simulations with slightly different starting conditions, a predictive release profile can be generated. This approach goes beyond traditional diffusion equations by incorporating the microstructural details of the matrix, offering deeper insights into the profound effects of substrate heterogeneity on drug release. nih.gov For a system like Lobenzarit disodium in a hydrophilic matrix, Monte Carlo simulations could be used to predict how variations in polymer particle size or drug loading would affect the release kinetics, thereby aiding in formulation design and optimization before extensive experimental work is undertaken.

Optimization Studies for Drug Delivery Systems

Optimizing a drug delivery system involves fine-tuning the formulation and process variables to achieve a desired and reproducible drug release profile.

Influence of Excipients on Release Characteristics

Excipients are the non-active ingredients in a tablet, but they play a critical role in determining the final properties of the dosage form, particularly the drug release rate from controlled-release matrices. nih.govnih.gov

The type and concentration of the primary release-controlling polymer are the most significant factors. As seen in studies with Lobenzarit disodium, increasing the concentration of polymers like HPMC or Eudragit RS-PO generally leads to a slower release rate. nih.govnih.gov This is because a higher polymer content creates a more tortuous path for drug diffusion and, in the case of hydrophilic matrices, forms a more viscous and robust gel layer. nih.gov For instance, research showed that Eudragit RS-PO matrices provided more sustained release than Ethocel 100 matrices. nih.gov

Other excipients, such as fillers, also have an impact. A statistical optimization study found that for a sustained-release Lobenzarit disodium tablet, the optimal formulation contained no microcrystalline cellulose filler, indicating that in that specific system, the polymer alone was sufficient and the filler did not confer additional benefits for release control. nih.gov The particle size of the drug and the excipients is another critical parameter. The percolation threshold, and therefore the release control, is dependent on the relative particle sizes of the drug and the polymer. nih.govnih.gov

Interactive Table 2: Effect of Excipients on Lobenzarit Disodium Release

Excipient/PolymerTypeInfluence on ReleaseReference
HPMC K4MHydrophilic PolymerForms a gel layer; higher concentration above the percolation threshold (~24% v/v) is needed for controlled release. nih.gov, researchgate.net
Eudragit RS-POInert PolymerProvides slow, controlled release. Statistically optimized at 15 mg in a specific formulation. nih.gov, nih.gov
Native DextranHydrophilic PolymerForms a swellable matrix; controlled release achieved above a percolation threshold of ~59% v/v. nih.gov
Ethocel 100Inert PolymerProvides less release control compared to Eudragit RS-PO. nih.gov
Microcrystalline CelluloseFillerFound to be non-essential in a statistically optimized formulation with Eudragit RS-PO. nih.gov

Analysis of Diffusion Exponents in Release Mechanisms

The release of a drug from a solid dosage form is a critical factor in determining its therapeutic efficacy. Understanding the kinetics and mechanisms of drug release is fundamental in the development of advanced drug delivery systems. Mathematical models are frequently employed to predict and interpret drug release profiles, with the Korsmeyer-Peppas model being a key tool for analyzing release mechanisms from polymeric systems. researchgate.netptfarm.pl

The Korsmeyer-Peppas model, also known as the power law, describes drug release from a polymeric system. ptfarm.pl A crucial parameter in this model is the diffusion exponent, 'n', which provides insight into the mechanism of drug release. ptfarm.plrjpbcs.com The value of 'n' characterizes the transport mechanism of a drug, which can range from Fickian diffusion (where diffusion is the dominant mechanism) to non-Fickian or anomalous transport, where both diffusion and polymer swelling or erosion govern the release rate. researchgate.netnih.gov For a cylindrical dosage form, an 'n' value of 0.45 corresponds to Fickian diffusion, while 'n' values between 0.45 and 0.89 indicate non-Fickian (anomalous) transport. ptfarm.plnih.gov

In the context of Lobenzarit disodium, research into its release from advanced pharmaceutical matrices provides valuable data on its diffusion characteristics. One study investigated the release of Lobenzarit disodium from ternary hydrophilic matrices composed of native dextran, hydroxypropyl methylcellulose (B11928114) (HPMC), and the drug itself. nih.gov The analysis of the dissolution profiles using the Korsmeyer-Peppas equation yielded diffusion exponent ('n') values in the range of 0.588 to 0.784. nih.gov

This range for the 'n' value is significant because it falls between 0.5 and 1.0, suggesting that the release of Lobenzarit disodium from these specific ternary matrices is not governed by a simple Fickian diffusion process. Instead, it points towards an anomalous or complex release mechanism. rjpbcs.comnih.gov This "anomalous transport" indicates that the release is controlled by a combination of drug diffusion through the hydrated polymer matrix and the swelling or relaxation of the polymer chains. nih.govmdpi.com The initial porosity of these hydrophilic matrices has also been shown to have a significant influence on establishing the gel barrier responsible for the controlled release. nih.gov

The detailed findings from the study on Lobenzarit disodium hydrophilic matrices are summarized below.

Table 1: Diffusion Exponent Analysis for Lobenzarit Disodium in a Ternary Hydrophilic Matrix

Drug Delivery System Diffusion Exponent ('n') Range (Korsmeyer Equation) Inferred Release Mechanism Reference
Ternary Hydrophilic Matrix (Lobenzarit disodium, Dextran, HPMC)0.588 - 0.784Anomalous or Complex (Non-Fickian) Transport nih.gov

This analysis underscores the importance of polymer selection and matrix design in controlling the release of Lobenzarit disodium. The non-Fickian release mechanism observed suggests that the rate of drug delivery can be modulated by altering the properties of the hydrophilic polymers, such as their swelling and erosion characteristics.

Comparative Research and Exploration of Novel Applications of Lobenzarit Disodium

Comparative Pharmacological Profiling

Lobenzarit (B1674992) (disodium) occupies a unique position in the landscape of anti-arthritic therapies, distinguished by a pharmacological profile that sets it apart from both conventional anti-inflammatory agents and other immunomodulators. Its mechanism is not centered on the broad suppression of inflammatory mediators but on a more targeted regulation of immune cell function.

Studies in both animal models and humans have revealed significant differences between the pharmacological actions of Lobenzarit and those of nonsteroidal anti-inflammatory drugs (NSAIDs) commonly used for rheumatoid arthritis. nih.gov The primary distinction lies in their fundamental mechanisms of action. NSAIDs, such as ibuprofen (B1674241) and diclofenac, exert their anti-inflammatory, analgesic, and antipyretic effects mainly by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). auburn.edunih.gov This inhibition blocks the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. auburn.edumusculoskeletalkey.com

In stark contrast, Lobenzarit does not inhibit the biosynthesis of prostaglandins or leukotrienes. nih.gov Consequently, it is ineffective in acute inflammatory models where these mediators play a dominant role. nih.gov Instead of targeting the products of the arachidonic acid cascade, Lobenzarit's therapeutic utility is attributed to its immunopharmacological properties. nih.gov It also functions as a scavenger of oxygen-free radicals, including hydroxyl and superoxide (B77818) radicals, which contributes to its therapeutic profile. nih.gov Another distinguishing feature is its ability to antagonize thromboxane (B8750289) A2 (TxA2) receptors, suggesting a potential role in cardiovascular conditions where TxA2 is implicated. nih.gov

FeatureLobenzarit (Disodium)Conventional NSAIDs (e.g., Ibuprofen, Diclofenac)
Primary Mechanism Immunomodulation; regulation of T- and B-lymphocyte function. nih.govInhibition of cyclooxygenase (COX) enzymes. auburn.edunih.gov
Effect on Prostaglandin (B15479496) Synthesis Does not inhibit. nih.govInhibits. auburn.edumusculoskeletalkey.com
Effect on Leukotriene Synthesis Does not inhibit. nih.govGenerally does not inhibit (Lipooxygenase pathway is distinct).
Activity in Acute Inflammation Models Ineffective. nih.govEffective. auburn.edu
Additional Mechanisms Scavenger of oxygen-free radicals; Thromboxane A2 antagonist. nih.govPrimarily COX inhibition; some may have other minor effects. auburn.edumusculoskeletalkey.com

Lobenzarit is classified as a disease-modifying antirheumatic drug (DMARD), a category that includes agents like methotrexate (B535133) and leflunomide (B1674699), yet its mechanism remains distinct. hopkinsarthritis.orgwebmd.com Evidence indicates that Lobenzarit's immunomodulatory effects are mediated through its influence on T- and B-lymphocytes. nih.gov It appears to enhance the ratio of T-suppressor to T-helper lymphocytes. nih.gov This action helps regulate immune responses, for instance, by reducing IgE titers in sensitized mice through the activation of suppressor T-cells. nih.gov Furthermore, Lobenzarit has been shown to suppress the function of activated B-cells and the production of anti-DNA antibodies, suggesting its potential in autoimmune diseases characterized by autoantibody production. nih.gov

This mechanism contrasts with that of methotrexate, often considered the "anchor drug" for rheumatoid arthritis. nih.gov Methotrexate, a folic acid antagonist, interferes with DNA synthesis, primarily affecting rapidly proliferating cells, including activated lymphocytes. mdpi.com Its immunomodulatory effects are complex and also involve the promotion of adenosine (B11128) release, which has anti-inflammatory properties. mdpi.com

Leflunomide, another prominent DMARD, operates through a different pathway. hopkinsarthritis.orgnih.gov It is rapidly converted to its active metabolite, A77 1726, which inhibits dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov This enzyme is crucial for the de novo synthesis of pyrimidines, a metabolic pathway upon which activated, rapidly dividing lymphocytes are highly dependent. nih.govscilit.com By limiting the pyrimidine (B1678525) supply, leflunomide curtails lymphocyte clonal expansion. nih.gov

AgentPrimary Immunomodulatory PathwayKey Molecular Target
Lobenzarit (Disodium) Modulates T-cell balance (enhances suppressor/helper ratio) and suppresses activated B-cells. nih.govnih.govSpecific molecular targets for lymphocyte modulation are not fully elucidated.
Methotrexate Folic acid antagonism, inhibiting purine (B94841) and thymidylate synthesis; promotes adenosine release. mdpi.comDihydrofolate reductase (DHFR) and other folate-dependent enzymes. mdpi.com
Leflunomide Inhibits de novo pyrimidine synthesis, arresting lymphocyte proliferation. nih.govscilit.comDihydroorotate dehydrogenase (DHODH). nih.gov

Chemical Repurposing and Scaffold Modification Studies

The practice of drug repurposing—finding new applications for existing approved drugs—offers a cost-effective and accelerated path to new therapeutics. nih.gov The unique chemical structure of Lobenzarit has served as a valuable scaffold for such exploratory studies, aiming to develop novel agents against different diseases. nih.gov

The chemical scaffold of Lobenzarit, characterized by its N-(2-carboxyphenyl)-4-chloroanthranilic acid structure, has been identified as a promising starting point for designing new inhibitors for various biochemical pathways. nih.govontosight.ai The process of scaffold modification involves making systematic chemical changes to the core structure to optimize its binding affinity and selectivity for a new biological target. nih.gov This approach leverages the known properties of the original drug while exploring new therapeutic possibilities, a strategy that has proven successful for various non-antibiotic drugs being repurposed for antimicrobial effects. nih.govplos.org

A notable example of repurposing the Lobenzarit scaffold is in the development of new therapeutics for tuberculosis. nih.gov With the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb), there is an urgent need for new drugs that act on novel targets. nih.gov Researchers have focused on the tryptophan biosynthesis pathway, which is essential for Mtb but absent in humans, making it an attractive target. nih.govnih.gov

In one study, the Lobenzarit-like chemical scaffold was used to design inhibitors against anthranilate phosphoribosyltransferase (AnPRT), a key enzyme in this pathway. nih.gov

Key Findings:

A critical feature of the Lobenzarit-like scaffold for enzyme inhibition was identified as a bifurcated hydrogen bond. nih.gov

Crystal structures of the enzyme-inhibitor complex confirmed that this hydrogen bond helps orient the compound correctly within the substrate-binding tunnel of the Mtb-AnPRT enzyme. nih.gov

Initial compounds showed partial inhibition, as they were found to bind at a site other than the primary catalytic site. nih.gov

An analogue, 2-(2-5-methylcarboxyphenylamino)-3-methylbenzoic acid, was found to bind at the catalytic site, resulting in complete inhibition of the enzyme. nih.gov

Based on this finding, an extended version of the scaffold, 2,6-bis-(2-carboxyphenylamino)benzoate, was designed and synthesized. This new compound proved to be a 40-fold more potent inhibitor of the AnPRT enzyme than the original hit, providing a clear direction for further structure-based drug design. nih.gov

CompoundTargetMechanism/Key Structural FeatureOutcome
Lobenzarit (LBZ) Scaffold M. tuberculosis Anthranilate Phosphoribosyltransferase (AnPRT). nih.govBifurcated hydrogen bond is critical for enzyme inhibition. nih.govServes as a validated hit for designing analogues. nih.gov
2-(2-5-methylcarboxyphenylamino)-3-methylbenzoic acid M. tuberculosis AnPRT Catalytic Site. nih.govBinds at the catalytic site. nih.govAchieved complete, rather than partial, enzyme inhibition. nih.gov
2,6-bis-(2-carboxyphenylamino)benzoate M. tuberculosis AnPRT. nih.govExtended version of the scaffold based on catalytic site binding observations. nih.gov40-fold more potent inhibitor than the original hit compound. nih.gov

Role in Biochemical Research Beyond Immunomodulation

One significant area of research is its role as an antioxidant. Lobenzarit has been shown to be a scavenger of various oxygen-free radicals, including hydroxyl radicals, superoxide, and peroxyl radicals. nih.gov This antioxidative capacity may contribute to its therapeutic effects by mitigating oxidative stress, a common feature in chronic inflammatory conditions.

Another researched function is its inhibition of the constitutive nitric oxide (NO) and guanosine (B1672433) 3',5'-cyclic monophosphate (cGMP) metabolic pathway. nih.govnih.gov Studies have demonstrated that Lobenzarit can inhibit the production of cGMP, an effect that may be explained by its interference with constitutive nitric oxide generation. nih.gov Since the NO-cGMP pathway is involved in a wide range of physiological processes, including vasodilation and neurotransmission, this inhibitory action suggests a broader potential for pharmacological intervention.

Furthermore, Lobenzarit acts as a selective antagonist at thromboxane A2 (TxA2) receptors. nih.gov This was observed in its ability to block the contractile responses induced by a TxA2-mimetic in isolated rabbit aorta strips. nih.gov This finding points towards a potential utility for Lobenzarit or its derivatives in cardiovascular disorders where TxA2-mediated platelet aggregation and vasoconstriction are pathological factors, such as thrombosis. nih.gov

Investigation of Enzyme Activities Related to Purine Metabolism

The exploration of Lobenzarit disodium's effects on enzyme activities has provided specific insights into its interaction with the purine metabolism pathway, a critical process for cellular energy and signaling. Research has particularly focused on key enzymes that regulate the synthesis and degradation of purine nucleotides.

Detailed Research Findings

Scientific investigations into the influence of Lobenzarit disodium (B8443419) (also referred to as CCA) on purine metabolism have yielded specific, albeit limited, findings. A significant study examined its effect on the generation of superoxide anion radicals within the xanthine (B1682287) oxidase-hypoxanthine system. Xanthine oxidase is a pivotal enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. This process is a notable source of reactive oxygen species. The research concluded that Lobenzarit disodium did not have any effect on the superoxide anion radicals produced by this system, indicating a lack of direct inhibitory or enhancing activity on xanthine oxidase in this context. nih.gov

Despite this finding related to xanthine oxidase, a comprehensive review of the available scientific literature reveals a notable absence of studies investigating the impact of Lobenzarit disodium on other crucial enzymes involved in purine metabolism. There is currently no published research detailing the effects of Lobenzarit disodium on the activity of enzymes such as:

Adenosine deaminase (ADA): An enzyme that catalyzes the deamination of adenosine to inosine, playing a key role in purine degradation and lymphocyte function.

Purine nucleoside phosphorylase (PNP): Responsible for the phosphorolytic cleavage of purine nucleosides to the corresponding purine base and ribose-1-phosphate.

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): A central enzyme in the purine salvage pathway, which recycles purine bases.

Therefore, while the interaction with the xanthine oxidase system has been explored to some extent, the broader effects of Lobenzarit disodium on the intricate network of purine metabolism enzymes remain largely uncharacterized.

Data on Enzyme Activities

The following table summarizes the reported findings on the effect of Lobenzarit disodium on a key enzyme in purine metabolism.

Table 1: Effect of Lobenzarit (Disodium) on Xanthine Oxidase Activity

Enzyme System Measured Parameter Effect of Lobenzarit (Disodium) Reference
Xanthine Oxidase-Hypoxanthine System Superoxide Anion Radical Generation No effect observed nih.gov

Theoretical Frameworks and Future Research Directions for Lobenzarit Disodium

Elucidation of Unresolved Molecular Basis of Actions

The primary mechanism of action of Lobenzarit (B1674992) is thought to involve the modulation of T-cell function, specifically by enhancing the ratio of T suppressor to T helper lymphocytes. nih.govnih.gov However, the precise molecular interactions that lead to this effect are not fully understood. nih.govnih.gov One area of investigation has focused on its impact on the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) metabolic pathway. nih.govnih.gov Studies have shown that Lobenzarit can inhibit the production of cGMP, which may be linked to an interference with constitutive nitric oxide generation. nih.govnih.gov This inhibition of the NO-cGMP pathway provides a potential molecular explanation for its immunomodulatory effects. nih.govnih.gov

Advanced Target Identification and Validation Strategies

Future research will necessitate the use of advanced techniques to identify and validate the molecular targets of Lobenzarit. High-throughput screening of protein libraries could reveal novel binding partners. Additionally, genetic and proteomic approaches in relevant cell lines and animal models of autoimmune disease can help to identify pathways that are significantly altered by Lobenzarit treatment.

A key focus will be on validating these potential targets to confirm their role in the drug's mechanism of action. This can be achieved through techniques such as siRNA-mediated gene silencing or CRISPR-Cas9 gene editing to assess whether the knockdown of a specific target mimics or abrogates the effects of Lobenzarit. These advanced strategies will be crucial in moving beyond the current understanding and building a more complete picture of how Lobenzarit exerts its immunomodulatory effects.

Integration of Computational Modeling and Simulation Techniques for Mechanistic Insights

Computational modeling and simulation offer powerful tools to explore the molecular interactions of Lobenzarit. Molecular docking simulations can predict the binding affinity and orientation of Lobenzarit to known and potential protein targets. These in silico approaches can help to prioritize targets for experimental validation and provide insights into the structural basis of its activity.

Furthermore, systems biology approaches that integrate experimental data with computational models can help to simulate the complex immunomodulatory signaling cascades affected by Lobenzarit. By creating a virtual model of the relevant cellular pathways, researchers can predict the downstream consequences of Lobenzarit's interaction with its targets and generate new hypotheses for experimental testing.

Comprehensive Mapping of Immunomodulatory Signaling Cascades

Lobenzarit's influence extends to various components of the immune system, and a comprehensive mapping of the signaling cascades it modulates is essential. Research has indicated that Lobenzarit can suppress the production of IgM and IgM rheumatoid factor by directly inhibiting activated B cells. nih.gov This effect appears to involve a block at the G1-S interphase of the cell cycle, thereby suppressing the maturation of activated B cells. nih.gov

The compound also affects T-cell function, promoting the proliferation and differentiation of T cells, particularly helper T cells, and restoring immune functions in stress-induced immunodeficiency. nih.gov In the context of autoimmune models, Lobenzarit has been shown to preserve the activity of suppressor T cells. researchgate.net It also impacts endothelial cells by inhibiting their proliferation, HLA-DR antigen expression, and the adhesion of T cells to the endothelium. nih.gov A thorough investigation into the upstream and downstream signaling events within these cell types will provide a more integrated understanding of its immunomodulatory profile.

Table 1: Effects of Lobenzarit (Disodium) on Various Immune and Endothelial Cell Functions

Cell TypeEffect of Lobenzarit (Disodium)Research Finding
T Lymphocytes Enhances T suppressor/T helper lymphocyte ratio. nih.govnih.govPrincipal mechanism of action. nih.govnih.gov
Promotes proliferation and differentiation of T cells, especially helper T cells. nih.govRestores immune functions depressed by restraint-stress. nih.gov
Preserves Con A-induced suppressor T cell activity. researchgate.netProtects against age-related decline in suppressor T cell function in NZB/W mice. researchgate.net
B Lymphocytes Suppresses IgM and IgM-RF production. nih.govDirectly inhibits activated B cells. nih.gov
Induces a block at the G1-S interphase of the cell cycle. nih.govSuppresses the maturation of previously activated B cells. nih.gov
Decreases anti-DNA autoantibody production. researchgate.netParticularly IgG class anti-ssDNA antibody. researchgate.net
Endothelial Cells Inhibits proliferative response. nih.govSuppressed ³H-thymidine incorporation in a dose-dependent manner. nih.gov
Inhibits HLA-DR antigen expression. nih.govReduces expression induced by recombinant interferon-gamma. nih.gov
Inhibits T cell adherence. nih.govSignificant inhibition observed at clinically attainable serum concentrations. nih.gov

Investigation of Novel Therapeutic Applications Stemming from Mechanistic Understanding

A deeper mechanistic understanding of Lobenzarit will undoubtedly open doors to novel therapeutic applications. Its ability to modulate specific T-cell subsets and B-cell function suggests its potential in a broader range of autoimmune and inflammatory diseases beyond rheumatoid arthritis. nih.gov For instance, its capacity to restore T-cell function could be explored in conditions characterized by immune dysregulation. nih.gov

The inhibitory effects on endothelial cell proliferation and T-cell adhesion point towards potential applications in diseases where angiogenesis and inflammatory cell infiltration are key pathological features, such as certain cancers or other chronic inflammatory disorders. nih.gov Future research should focus on preclinical studies in various disease models to explore these new therapeutic avenues, guided by the growing knowledge of its molecular and cellular mechanisms.

Table 2: Investigated In Vitro and In Vivo Effects of Lobenzarit (Disodium)

Model SystemKey FindingsReference
In Vitro Inhibits production of cGMP. nih.govnih.gov nih.govnih.gov
Suppresses production of IgM and IgM rheumatoid factor by human B cells. nih.gov nih.gov
Inhibits proliferation and HLA-DR expression on human endothelial cells. nih.gov nih.gov
Inhibits T cell adhesion to endothelial cells. nih.gov nih.gov
In Vivo (Mice) Alleviates depressed immunity in restraint-stressed mice. nih.gov nih.gov
Protects against age-related decline of suppressor T cell activity in NZB/W mice. researchgate.net researchgate.net
Decreases autoantibody production in NZB/W mice. researchgate.net researchgate.net

Q & A

Q. What physicochemical properties of Lobenzarit disodium (LBD) are critical for designing controlled-release formulations?

LBD is a water-soluble, white-to-pale-yellow crystalline powder (freely soluble in water, insoluble in ethanol) with purity criteria including ≤1.07% heavy metals and ≤1.11% arsenic . These properties necessitate hydrophilic matrix systems for controlled delivery. Key parameters include particle size ratio (e.g., LBD/dextran ratio of 4.17) and polymer viscosity, which influence gel-layer formation and erosion rates .

Q. How do polymer selection and ratio impact LBD release kinetics in hydrophilic matrices?

Use polysaccharides like dextran B110-1-2 (Mw = 2×10⁶) as excipients, where polymer/drug ratios >40% wt/wt (volumetric threshold: 44.75%) shift release mechanisms from diffusion-dominated to swelling-controlled delivery . Below this threshold, water penetration dominates; above it, polymer percolation networks govern release. Empirical models (e.g., Korsmeyer-Peppas equation with diffusion exponent n = 0.563–0.786) confirm anomalous transport .

Q. What analytical methods are validated for quantifying LBD and related substances in formulations?

HPLC with UV detection (360 nm) is preferred for purity and dissolution studies, achieving linearity ( = 0.994), precision (CV <2%), and accuracy (≥98.98%) . Avoid interference from excipients like dextran by optimizing mobile phases and column selection .

Advanced Research Questions

Q. How do percolation thresholds in dextran-LBD matrices influence drug release anomalies?

Above 58.63% vol/vol dextran + initial porosity, excipient percolation dominates, creating infinite polymer clusters that delay erosion and reduce diffusion (Kr/Kd <1). Below 40% wt/wt dextran, Higuchi and zero-order models fit dissolution profiles ( >0.92), but above 70% wt/wt, zero-order kinetics prevail due to reduced porosity (2.79%) and prolonged gel-layer stability . SEM confirms cluster formation at 60% wt/wt dextran .

Q. What experimental designs resolve contradictions in LBD release mechanisms across studies?

Apply the Peppas-Sahlin equation to decouple diffusional (Kd) and relaxational (Kr) contributions. For LBD-dextran matrices, Kr/Kd ratios >1 indicate swelling-controlled delivery, validated by water-uptake studies (modified Enslin apparatus) and kinetic constants (Kₛ = 0.715) from the Davidson-Peppas model . Discrepancies arise from particle size distribution and initial porosity variations—address via standardized compression (14 kN force) and particle sieving (150–200 µm) .

Q. How can percolation theory optimize LBD formulation robustness for clinical translation?

Avoid excipient concentrations near the percolation threshold (40–44.75% vol/vol) to prevent batch variability. Instead, use dextran >70% wt/wt for zero-order kinetics or <30% wt/wt for faster diffusion. Validate with dissolution testing (USP paddle method, 100 rpm) and statistical percolation models (Equation 7: ε + Vₜ ≥ critical threshold) .

Methodological Guidance

Q. What statistical models best analyze LBD release data from complex matrices?

  • Nonlinear regression for multi-mechanism systems (e.g., Korsmeyer-Peppas).
  • Critical point analysis to identify percolation thresholds via Higuchi slope discontinuities .
  • ANOVA for batch comparisons (e.g., DT 20% vs. DT 70% wt/wt tablets) .

Q. How to design swelling-erosion experiments for LBD-dextran systems?

  • Measure water uptake (%) vs. time using a modified Enslin apparatus.
  • Correlate with dissolution profiles (UV spectrophotometry at 360 nm).
  • Calculate kinetic constants (Kₛ, n) via Davidson-Peppas: W = Kₛ tⁿ .

Data Interpretation Challenges

Q. Why do Kr/Kd ratios contradict diffusion-dominated release in high-viscosity matrices?

High-viscosity dextran (>70% wt/wt) reduces water penetration, favoring matrix relaxation over diffusion. This shifts Kr/Kd >1 despite high drug solubility. Confirm via rheological studies and SEM imaging of gel-layer integrity .

Q. How to address batch variability in LBD-dextran tablet dissolution?

Standardize particle size (150–200 µm) and compression force (14 kN) to minimize initial porosity fluctuations. Use percolation thresholds as stability markers—formulations far from thresholds (e.g., DT 50% wt/wt) show higher batch-to-batch consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.